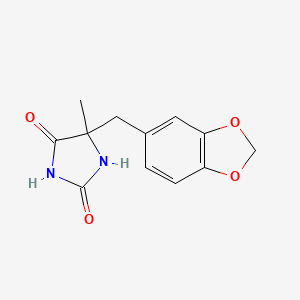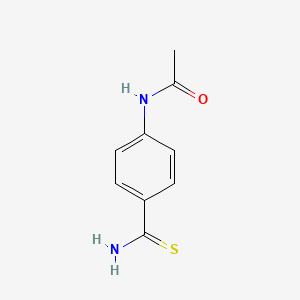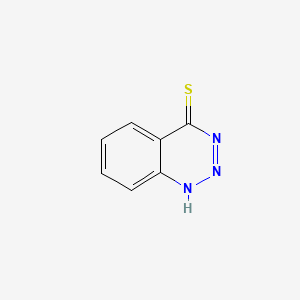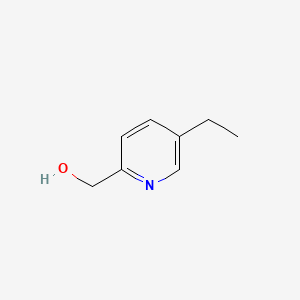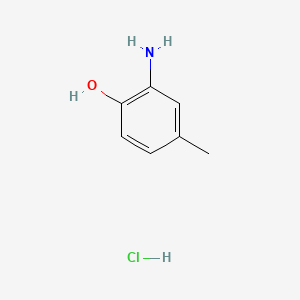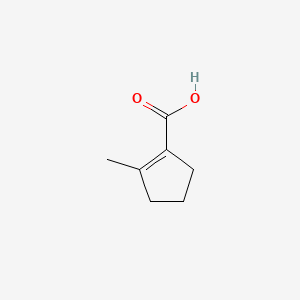
2-Methylcyclopentene-1-carboxylic acid
Overview
Description
2-Methylcyclopentene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentene, where a methyl group is attached to the second carbon of the cyclopentene ring, and a carboxylic acid group is attached to the first carbon
Mechanism of Action
Target of Action
This compound is a derivative of cyclopentene, which has been studied for its antioxidant properties . .
Mode of Action
As a structural analog of cyclopentene derivatives, it may share similar antioxidant properties . Antioxidants typically work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and free radical scavenging
Pharmacokinetics
The molecular weight of the compound is 126.1531 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
If it does indeed possess antioxidant properties, it could potentially neutralize harmful free radicals and prevent oxidative damage at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical three-step procedure for the preparation of 2-methyl-1-cyclopentene-1-carboxylic acid involves the following steps :
Reaction of 2-carboethoxycyclopentanone with nitromethane: This reaction is carried out in the presence of equimolecular amounts of piperidine, resulting in the formation of an allylic nitro compound.
Denitration: The allylic nitro compound is then subjected to denitration using 5% palladium on carbon (Pd/C) in the presence of ammonium formate.
Hydrolysis: The final step involves the hydrolysis of the ester moiety to yield 2-methyl-1-cyclopentene-1-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for 2-methyl-1-cyclopentene-1-carboxylic acid are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and standard organic synthesis techniques makes this process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopentene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acid chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Methylcyclopentene-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene-1-carboxylic acid: Lacks the methyl group at the second carbon.
2-Methylcyclopentanecarboxylic acid: The double bond is absent, resulting in a different reactivity profile.
Cyclopentane-1-carboxylic acid: Both the double bond and the methyl group are absent.
Uniqueness
2-Methylcyclopentene-1-carboxylic acid is unique due to the presence of both a methyl group and a double bond in the cyclopentene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
2-methylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKNDUSXGFIHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986320 | |
| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67209-77-2 | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


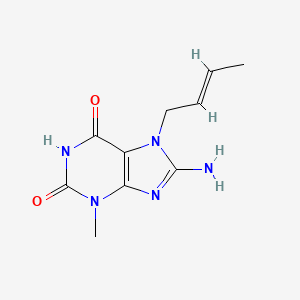
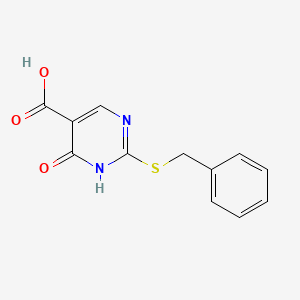
![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)
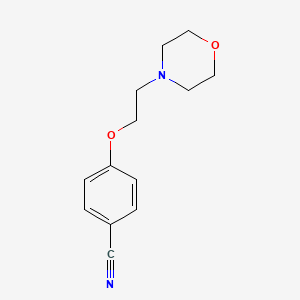
![2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1274083.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)
